molecular formula C18H13Cl2FN2OS B6516940 4-(2,4-dichlorophenyl)-1-(4-fluorobenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione CAS No. 899909-59-2

4-(2,4-dichlorophenyl)-1-(4-fluorobenzoyl)-2,2-dimethyl-2,5-dihydro-1H-imidazole-5-thione

Cat. No.: B6516940
CAS No.: 899909-59-2
M. Wt: 395.3 g/mol
InChI Key: UMYPDFKTAPVEPA-UHFFFAOYSA-N
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Description

This compound belongs to the imidazole-thione class, characterized by a five-membered heterocyclic core with nitrogen atoms and a sulfur atom at the 5-position. Key structural features include:

  • 2,4-Dichlorophenyl substituent: Provides steric bulk and electron-withdrawing effects due to chlorine atoms .
  • 2,2-Dimethyl groups: Confer steric stability to the imidazole ring, reducing conformational flexibility .

The compound is synthesized via nucleophilic substitution reactions between 4-fluorobenzoyl chloride and imidazole precursors under controlled conditions, often using bases like triethylamine and solvents such as dichloromethane .

Properties

IUPAC Name

[4-(2,4-dichlorophenyl)-2,2-dimethyl-5-sulfanylideneimidazol-1-yl]-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2FN2OS/c1-18(2)22-15(13-8-5-11(19)9-14(13)20)17(25)23(18)16(24)10-3-6-12(21)7-4-10/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMYPDFKTAPVEPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(N=C(C(=S)N1C(=O)C2=CC=C(C=C2)F)C3=C(C=C(C=C3)Cl)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations in the Benzoyl Group

1-(4-Methylbenzoyl) Analogue
  • Structure : Replaces the 4-fluorobenzoyl group with 4-methylbenzoyl.
  • Impact: The methyl group is electron-donating, increasing electron density on the aromatic ring.
  • Applications : Used in studies requiring less electronegative substituents for probing steric vs. electronic effects .
1-(4-Bromobenzoyl) Analogue
  • Structure : Bromine replaces fluorine at the para position.
  • Impact: Bromine’s larger atomic radius increases steric hindrance.
  • Synthesis : Requires bromobenzoyl chloride, with reaction conditions adjusted for bromine’s lower reactivity compared to fluorine .
1-(4-Chloro-3-Nitrobenzoyl) Analogue
  • Structure : Adds a nitro group at the 3-position and chlorine at the 4-position.
  • Impact : The nitro group is a strong electron-withdrawing group, significantly enhancing reactivity in reduction or nucleophilic substitution reactions. This compound may exhibit higher biological activity due to increased electrophilicity .

Variations in the Aryl Substituents

4-(2,4-Dichlorophenyl) vs. 4-(3,4-Dichlorophenyl)
  • Impact: Changing chlorine substitution from 2,4- to 3,4-positions alters steric and electronic profiles.
Fluorophenyl vs. Trifluoromethoxyphenyl
  • Example : 1-[4-(Trifluoromethoxy)phenyl] derivatives.
  • Impact : The trifluoromethoxy group (–OCF₃) is more electronegative and lipophilic than fluorophenyl, enhancing membrane permeability and metabolic stability in pharmaceuticals .

Core Modifications in Imidazole Derivatives

Imidazole-Thione vs. Imidazolone
  • Example : 1-(3-Chlorobenzoyl)-4-(4-Fluorophenyl)-2,2-Dimethyl-2,5-Dihydro-1H-Imidazol-5-One.
  • Impact : Replacing the thione (–S) with a ketone (–O) reduces sulfur’s nucleophilicity, altering reactivity in redox reactions. The ketone group may enhance hydrogen-bonding capacity in biological systems .
Thioether vs. Thione Functionalization
  • Example : Compounds with –SCH₂– linkages (e.g., 2-((4-Fluorobenzyl)thio) derivatives).
  • Impact : Thioether groups introduce flexibility and moderate nucleophilicity, contrasting with the planar, conjugated thione group in the parent compound .

Comparative Data Table

Compound Name Substituent Modifications Key Properties Applications/Implications Reference
Target Compound 4-Fluorobenzoyl, 2,4-dichlorophenyl High electronegativity, moderate steric bulk Medicinal chemistry lead optimization
1-(4-Bromobenzoyl)-4-(2,4-Dichlorophenyl)-... Bromine replaces fluorine Increased steric hindrance, altered electronic profile Material science, halogen-bonding studies
1-(4-Chloro-3-Nitrobenzoyl)-4-(2,4-Dichlorophenyl)-... Nitro and chloro groups Enhanced electrophilicity, high reactivity Potential agrochemicals
1-(3-Chlorobenzoyl)-4-(4-Fluorophenyl)-2,2-Dimethyl-2,5-Dihydro-1H-Imidazol-5-One Ketone replaces thione, 3-chloro substitution Reduced nucleophilicity, improved hydrogen bonding Enzyme inhibition studies
2-(Benzylsulfanyl)-5-(3,4-Dichlorophenyl)-1-[4-(Trifluoromethoxy)phenyl]-... Trifluoromethoxy, thioether High lipophilicity, metabolic stability Anticancer drug candidates

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